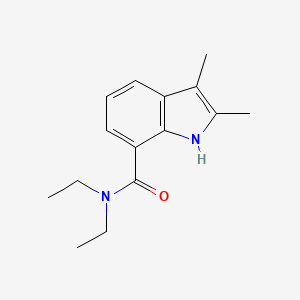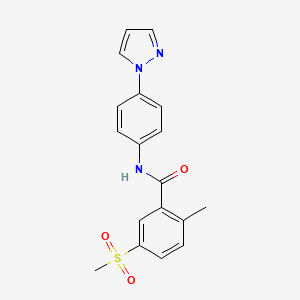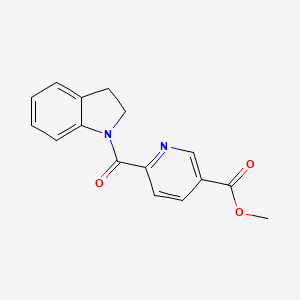
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide, also known as Ipraclopride, is a selective antagonist for the dopamine D2 receptor. It is commonly used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide is widely used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It is used as a tool to investigate the function of dopamine D2 receptors in the brain, including their involvement in addiction, movement disorders, and psychiatric disorders such as schizophrenia. N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide is also used to study the effects of drugs that target the dopaminergic system, such as antipsychotics and stimulants.
Mecanismo De Acción
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide acts as a selective antagonist for the dopamine D2 receptor. It binds to the receptor and blocks the binding of dopamine, preventing its downstream effects. This results in a decrease in dopamine signaling in the brain, which can have various effects depending on the specific brain region and physiological context.
Biochemical and Physiological Effects
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide has been shown to have various biochemical and physiological effects in animal and human studies. It has been shown to decrease the release of dopamine in the striatum, a brain region involved in movement and reward. It has also been shown to decrease the activity of dopaminergic neurons in the ventral tegmental area, a brain region involved in motivation and reward. These effects can lead to changes in behavior, such as decreased locomotor activity and decreased sensitivity to rewards.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide in lab experiments is its selectivity for the dopamine D2 receptor, which allows for specific targeting of this receptor without affecting other receptors or neurotransmitters. However, one limitation is that its effects can vary depending on the specific brain region and physiological context, which can make interpretation of results more complex.
Direcciones Futuras
There are many future directions for research involving N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide. One direction is to further investigate the role of dopamine D2 receptors in addiction and psychiatric disorders, and to develop new treatments targeting these receptors. Another direction is to explore the effects of N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide in different brain regions and physiological contexts, and to investigate its potential as a tool for studying other neurotransmitter systems. Additionally, there is potential for the development of new analogs or derivatives of N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide with improved selectivity or efficacy.
Métodos De Síntesis
The synthesis of N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide involves the reaction of 2,3-dimethylindole with diethylamine and ethyl chloroformate. The resulting product is then reacted with 7-amino-4-methylcoumarin to form N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide. The purity of the synthesized compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-5-17(6-2)15(18)13-9-7-8-12-10(3)11(4)16-14(12)13/h7-9,16H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBMMOXGHRVQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=C1NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)

![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)




![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)


